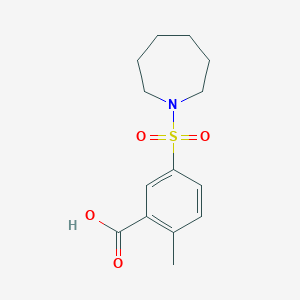
5-(Azepan-1-ylsulfonyl)-2-methylbenzoic acid
Overview
Description
“5-(Azepan-1-ylsulfonyl)-2-methylbenzoic acid” is a compound that contains an azepane ring, which is a seven-membered saturated heterocycle containing nitrogen . It also contains a sulfonyl group and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, related compounds have been synthesized using various methods . For instance, β-(Cycloalkylamino)ethanesulfonyl azides have been used as novel water-soluble reagents for the synthesis of diazo compounds and heterocycles .Chemical Reactions Analysis
The reactivity of the azepane ring and sulfonyl group can be inferred from related studies. Isoxazole rings can undergo isomerization under certain conditions, as demonstrated by the Fe (II)-catalyzed transformation of 4-acyl-5-methoxyisoxazoles. Azepane derivatives, such as 1H-azepine-4-amino-4-carboxylic acid, have been synthesized and incorporated into peptides, indicating the potential for these structures to participate in peptide synthesis.Physical And Chemical Properties Analysis
While specific physical and chemical properties of “this compound” are not directly reported, related compounds provide some context . The solubility, melting points, and stability of azepane derivatives can vary widely depending on the substituents and the overall molecular structure .Scientific Research Applications
Synthesis and Characterization
- Various derivatives of dibenzoazepine, closely related to 5-(Azepan-1-ylsulfonyl)-2-methylbenzoic acid, have been synthesized and characterized, highlighting the molecule's utility in organic synthesis (Bhatt & Patel, 2005); (Bhatt & Patel, 2006).
- The crystal structures and spectral studies of similar compounds reveal important insights into their chemical properties, such as conformation and molecular interactions (Shankar et al., 2014).
Stereochemistry and Atropisomerism
- Research on N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones, a structurally similar class of compounds, provides significant understanding of stereochemical properties and atropisomerism, crucial for designing molecules with specific orientations and activities (Namba et al., 2021).
Synthesis of Related Compounds for Medical Research
- The synthesis of derivatives and analogs of dibenzoazepine, which is structurally related to this compound, has implications in medical research, particularly in the design and development of novel pharmaceutical compounds (Jilani et al., 2013).
Application in Material Science
- Some derivatives of dibenzoazepine, structurally related to this compound, have been used in material science, particularly in the synthesis of polymers and coatings, demonstrating the compound's versatility in different scientific fields (Altmann et al., 2020).
Antimicrobial Studies
- Research into the antimicrobial properties of certain dibenzazepine derivatives provides a foundation for exploring the potential biological activities of this compound in similar contexts (Sanjeeva et al., 2021).
Antioxidant Properties
- Studies on 5H-dibenz[b,f]azepine derivatives, which are structurally related to the compound , have shown promising antioxidant properties, suggesting possible research avenues for this compound in this area (Kumar & Naik, 2010).
properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-6-7-12(10-13(11)14(16)17)20(18,19)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOLXVJIDKIWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline](/img/structure/B3037762.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B3037763.png)
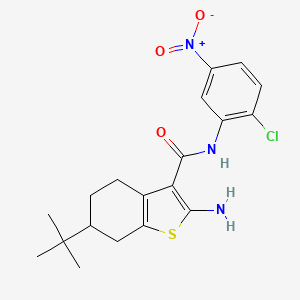
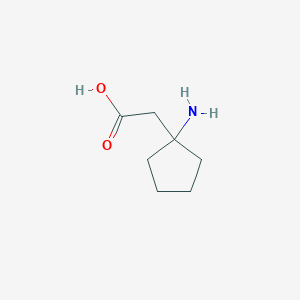
![1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B3037766.png)
![3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B3037767.png)
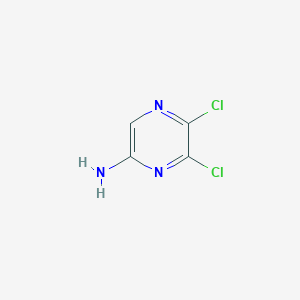

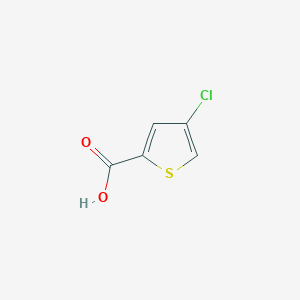
![(4E)-2-(4-chlorophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B3037775.png)

![6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3037780.png)